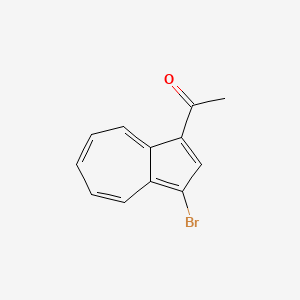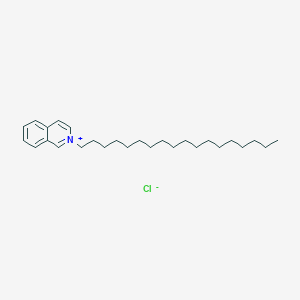
2-Octadecylisoquinolin-2-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octadecylisoquinolin-2-ium chloride is a quaternary ammonium compound derived from isoquinoline. It is characterized by the presence of a long octadecyl chain attached to the nitrogen atom of the isoquinoline ring, forming a positively charged isoquinolinium ion paired with a chloride anion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-octadecylisoquinolin-2-ium chloride typically involves the quaternization of isoquinoline with an octadecyl halide, such as octadecyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions . The general reaction scheme is as follows:
Isoquinoline+Octadecyl chloride→2-Octadecylisoquinolin-2-ium chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Octadecylisoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Anion exchange can be achieved using sodium or potassium salts of the desired anion.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various isoquinolinium salts depending on the anion used.
科学的研究の応用
2-Octadecylisoquinolin-2-ium chloride has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential use in drug delivery systems due to its ability to form micelles and vesicles.
Industry: Employed in the formulation of surfactants and detergents
作用機序
The mechanism of action of 2-octadecylisoquinolin-2-ium chloride involves its interaction with biological membranes. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity .
類似化合物との比較
Quinoline: A structural analog with a nitrogen atom in the ring, used in antimalarial drugs.
Isoquinoline: The parent compound, less hydrophobic and with different reactivity.
Cetylpyridinium chloride: Another quaternary ammonium compound with antimicrobial properties.
Uniqueness: 2-Octadecylisoquinolin-2-ium chloride is unique due to its long hydrophobic chain, which enhances its ability to interact with lipid membranes, making it more effective in applications requiring membrane disruption .
特性
CAS番号 |
92596-54-8 |
|---|---|
分子式 |
C27H44ClN |
分子量 |
418.1 g/mol |
IUPAC名 |
2-octadecylisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C27H44N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-28-24-22-26-20-17-18-21-27(26)25-28;/h17-18,20-22,24-25H,2-16,19,23H2,1H3;1H/q+1;/p-1 |
InChIキー |
JJJJXCDUOIKCQA-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)
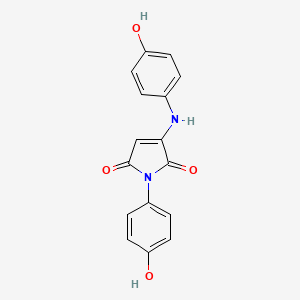
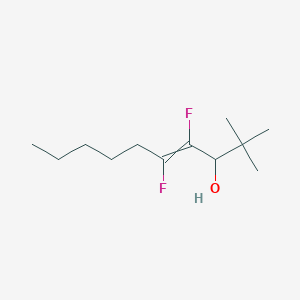


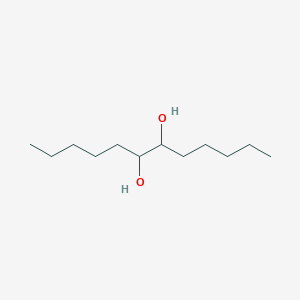

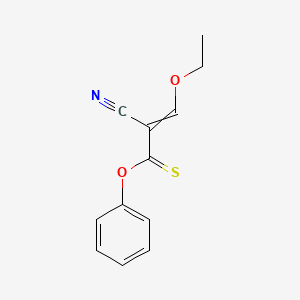
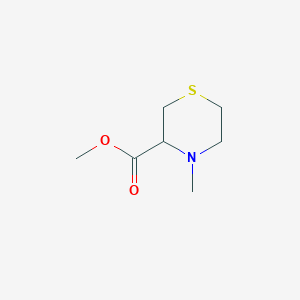
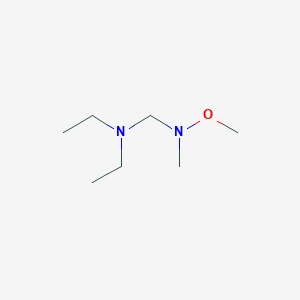
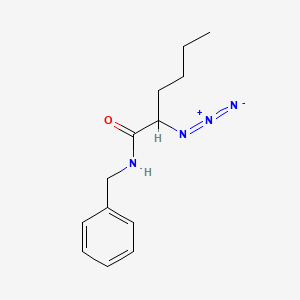
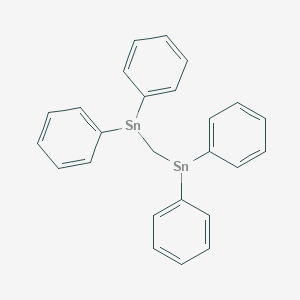
![7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14361749.png)
